molecular formula C15H10N2O5S3 B2972639 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone CAS No. 941256-05-9

2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone

Cat. No.: B2972639
CAS No.: 941256-05-9
M. Wt: 394.43
InChI Key: OJIQYWDDXUDDMT-UHFFFAOYSA-N
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Description

2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrothiophene moiety, and a dihydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a halogenated thiazole derivative reacts with a dihydroxyphenyl compound.

    Formation of the Nitrothiophene Moiety: The nitrothiophene group is often synthesized separately and then coupled to the thiazole derivative through a thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone is investigated for its potential antioxidant and antimicrobial properties. The presence of the dihydroxyphenyl group suggests it could scavenge free radicals, while the nitrothiophene moiety may contribute to antimicrobial activity.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB or MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-methylthiophen-2-yl)ethanone: Similar structure but with a methyl group instead of a nitro group.

    2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-chlorothiophen-2-yl)ethanone: Contains a chlorine atom instead of a nitro group.

Uniqueness

The presence of both the dihydroxyphenyl and nitrothiophene groups in 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone makes it unique. These groups confer distinct chemical reactivity and potential biological activities, distinguishing it from similar compounds that lack these functionalities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-nitrothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S3/c18-11-2-1-8(3-12(11)19)10-6-24-15(16-10)25-7-13(20)14-4-9(5-23-14)17(21)22/h1-6,18-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIQYWDDXUDDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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